molecular formula C10H9N5 B3079766 4-hydrazino-5H-pyrimido[5,4-b]indole CAS No. 107401-01-4

4-hydrazino-5H-pyrimido[5,4-b]indole

Cat. No.: B3079766
CAS No.: 107401-01-4
M. Wt: 199.21 g/mol
InChI Key: DOCNLHQHJIAUNB-UHFFFAOYSA-N
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Description

4-Hydrazino-5H-pyrimido[5,4-b]indole is a heterocyclic compound that has gained significant attention in recent years due to its promising applications in various fields of research and industry. It is characterized by its unique structure, which includes a pyrimido[5,4-b]indole core with a hydrazino group at the 4-position. This compound has a molecular formula of C10H9N5 and a molecular weight of 199.21 g/mol .

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is synthesized from ethyl 3-aminoindole-2-carboxylate and formamide, and it reacts with amines and hydrazine to form various compounds . This suggests that it may interact with its targets through chemical reactions, possibly altering their structure or function.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways.

Result of Action

Related compounds have shown promising, potent, and significant cytotoxic activity against the mcf-7 cell line , suggesting that 4-Hydrazino-5H-Pyrimido[5,4-b]Indole may also have potential anticancer effects.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydrazino group.

    Substitution: The hydrazino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkylating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of bases such as potassium carbonate or potassium hydroxide in solvents like acetone or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can produce mono- and dialkylated derivatives, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound .

Properties

IUPAC Name

5H-pyrimido[5,4-b]indol-4-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-15-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5,14H,11H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCNLHQHJIAUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288265
Record name 4-Hydrazinyl-5H-pyrimido[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107401-01-4
Record name 4-Hydrazinyl-5H-pyrimido[5,4-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107401-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinyl-5H-pyrimido[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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